molecular formula C11H12N2O2S B13621655 Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate

Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate

Cat. No.: B13621655
M. Wt: 236.29 g/mol
InChI Key: SRYNCMLQXCQKDG-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound is characterized by the presence of an isothiocyanate group, a pyridine ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 3-(pyridin-4-yl)propanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

Major products formed from reactions with this compound include thiourea derivatives, cyclic compounds, and addition products with various nucleophiles .

Scientific Research Applications

Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s molecular targets include enzymes and receptors with nucleophilic amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-isothiocyanato-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)10(13-8-16)7-9-3-5-12-6-4-9/h3-6,10H,2,7H2,1H3

InChI Key

SRYNCMLQXCQKDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)N=C=S

Origin of Product

United States

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